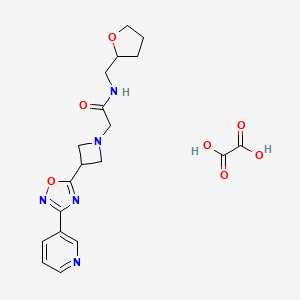

![molecular formula C18H18ClNO5 B2778597 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide CAS No. 1421456-21-4](/img/structure/B2778597.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide” is a complex organic molecule. It contains a benzodioxole moiety, which is a type of aromatic organic compound that consists of a benzene ring fused to a 1,3-dioxole ring . This moiety is often found in various pharmaceuticals and natural products .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using methods such as the Schiff base method . This involves a condensation reaction between an aldehyde and an aromatic primary amine .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible spectroscopy, and NMR . These techniques can provide information about the crystal structure, functional groups, electronic transitions, and chemical shifts of the compound .Aplicaciones Científicas De Investigación

Detection of Carcinogenic Lead

Scientific Field

Environmental Chemistry

Application Summary

This compound has been utilized in the development of sensors for the detection of carcinogenic lead (Pb²⁺) ions in the environment. Lead contamination is a significant concern due to its toxicity and potential to cause various health issues.

Methods of Application

The compound was used to create a sensitive and selective sensor by depositing a thin layer on a glassy carbon electrode (GCE) with a conducting polymer matrix Nafion. The electrochemical approach was employed for the detection process.

Results Summary

The sensor demonstrated high sensitivity with a limit of detection (LOD) at 96.0 pM and a limit of quantification (LOQ) at 320.0 mM. The sensor’s application in natural samples showed satisfactory and rational outcomes .

Flavoring Substance in Food

Scientific Field

Food Chemistry

Application Summary

The compound is synthesized for use as a flavoring substance in specific food categories, enhancing the taste and aroma profile of food products.

Methods of Application

It is chemically synthesized and added to food products in controlled amounts to achieve the desired flavoring effect.

Results Summary

While the compound is not reported to occur naturally, its synthetic application in food has been approved based on safety evaluations .

Anticancer Activity

Scientific Field

Medical Chemistry

Application Summary

Derivatives of this compound have been designed and evaluated for their antiproliferative activity against various cancer cell lines, indicating potential as anticancer agents.

Methods of Application

A series of derivatives were synthesized and tested against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells to assess their antiproliferative activity.

Results Summary

The compounds showed promising results, with some derivatives exhibiting significant activity against the tested cancer cell lines. This suggests potential for further optimization and development of anticancer drugs .

Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

The compound serves as a precursor in organic synthesis, particularly in the formation of ligands that can bind to metal ions.

Methods of Application

It is involved in condensation reactions to form novel ligands, which are then characterized using various spectroscopic techniques.

Results Summary

The synthesized ligands have shown potential in binding to metal ions, which could be useful in various industrial and environmental applications .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

The compound is used in analytical procedures, such as gas chromatography, to aid in the identification and quantification of substances.

Methods of Application

It is used as a reference compound in gas chromatography, with specific retention indices aiding in the analysis.

Results Summary

The compound’s retention data provide valuable information for the accurate identification of substances in complex mixtures .

Synthesis of Heterocyclic Compounds

Scientific Field

Organic Synthesis

Application Summary

This compound is used in the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals.

Methods of Application

The compound undergoes reactions such as the Claisen–Schmidt condensation to form chalcones, which are then used to synthesize heterocyclic compounds.

Results Summary

The synthesized heterocyclic compounds have shown a range of biological activities, which are valuable for pharmaceutical applications .

Precursor for Drug Development

Scientific Field

Medicinal Chemistry

Application Summary

The compound serves as a precursor in the synthesis of potential drug candidates, particularly for the treatment of neurological disorders.

Methods of Application

It is used in multi-step synthetic pathways to create molecules that can cross the blood-brain barrier and exhibit therapeutic effects.

Results Summary

Some synthesized molecules have shown promise in preclinical models, indicating potential for further drug development .

Material Science

Scientific Field

Material Chemistry

Application Summary

The compound’s derivatives are explored for their use in material science, particularly in the creation of novel polymers with specific properties.

Methods of Application

Chemical modifications of the compound lead to the formation of monomers, which are then polymerized to form materials with desired characteristics.

Results Summary

The resulting materials have been evaluated for properties such as thermal stability, mechanical strength, and biocompatibility .

Neuroprotective Agent Research

Scientific Field

Neurochemistry

Application Summary

Research into the neuroprotective properties of the compound’s derivatives is ongoing, with the aim of developing treatments for neurodegenerative diseases.

Methods of Application

Derivatives are synthesized and tested in vitro and in vivo for their ability to protect neuronal cells from damage.

Results Summary

Early results indicate that some derivatives may reduce neuronal cell death and could be potential candidates for treating conditions like Alzheimer’s disease .

Environmental Monitoring

Scientific Field

Environmental Science

Application Summary

The compound is investigated for its use in environmental monitoring, particularly in the detection of pollutants and toxins.

Methods of Application

It is used in the development of sensors and assays that can detect environmental contaminants at low concentrations.

Results Summary

These sensors have shown potential in providing accurate and real-time monitoring of environmental health .

Synthetic Cathinones Research

Scientific Field

Pharmacology

Application Summary

Structural analogs of the compound are studied for their similarity to synthetic cathinones, substances with stimulant properties.

Methods of Application

Analog synthesis and pharmacological testing are conducted to understand the effects and potential risks associated with these substances.

Results Summary

Findings contribute to the knowledge of synthetic cathinones’ impact on public health and aid in regulatory decisions .

Propiedades

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-chloro-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO5/c1-23-15-5-3-12(19)9-13(15)18(22)20-7-6-14(21)11-2-4-16-17(8-11)25-10-24-16/h2-5,8-9,14,21H,6-7,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUWZBZITQCPMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Ethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2778518.png)

![2-methoxy-5-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2778519.png)

![2-[1-[2-(Triazol-1-yl)ethyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2778520.png)

![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2778521.png)

![(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2778529.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2778530.png)